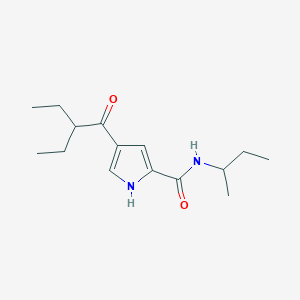
N-(sec-butyl)-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrrole ring, followed by the attachment of the alkyl groups and the carboxamide group. The exact methods would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, which contributes to its aromaticity and reactivity. The sec-butyl and ethylbutanoyl groups are alkyl substituents, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
As an organic compound, “N-(sec-butyl)-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide” could undergo a variety of chemical reactions. The pyrrole ring, for example, could participate in electrophilic aromatic substitution reactions. The carboxamide group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents. The alkyl groups could contribute to its hydrophobicity .Applications De Recherche Scientifique
Polymer Chemistry and Material Science
Polymer Modification and Functionalization : A study by Morgan & Storey (2010) explored the end-quenching of TiCl4-catalyzed quasiliving isobutylene polymerizations with N-(2-tert-Butoxyethyl)pyrrole, highlighting the potential of pyrrole derivatives in modifying polymers to achieve primary hydroxy-terminated polyisobutylene. This process allows for near-quantitative end-capping, indicating the utility of such compounds in polymer chemistry (Morgan & Storey, 2010).
Electropolymerization : Lengkeek et al. (2010) synthesized and studied the electropolymerization of N-(4' -carboxyphenyl)-2,5-di(2" -thienyl)pyrrole, demonstrating the efficiency of such compounds in creating polymer films stable to repetitive cycling, which could be indicative of the broader applicability of similar pyrrole derivatives in materials science (Lengkeek, Harrowfield, & Koutsantonis, 2010).
Chemical Synthesis and Catalysis
Advanced Synthesis Techniques : Maehara et al. (2012) introduced a novel method for the preparation of N-acylpyrrole through condensation followed by acid-mediated cyclization, showcasing the versatility of pyrrole derivatives in synthetic chemistry (Maehara, Kanno, Yokoshima, & Fukuyama, 2012).
Regioselective Bromination : Gao et al. (2018) described a substrate-controlled regioselective bromination method for acylated pyrroles using tetra-butyl ammonium tribromide, highlighting the chemical reactivity and potential synthetic utility of pyrrole derivatives in creating selectively brominated products (Gao, Bethel, Kakeshpour, Hubbell, Jackson, & Tepe, 2018).
Biochemical Applications
- Antimicrobial Activities : Husain et al. (2010) investigated the antimicrobial activities of synthetic butenolides and their pyrrolone derivatives, demonstrating that certain pyrrole derivatives exhibit valuable therapeutic potential against microbial diseases, especially fungal species. This suggests that N-(sec-butyl)-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide could also have potential applications in developing new antimicrobial agents (Husain, Alam, Shaharyar, & Lal, 2010).
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a volatile liquid, it could pose a flammability risk. If it’s a solid, it could pose a dust explosion risk. It’s also important to consider potential health hazards, such as toxicity or irritancy .
Propriétés
IUPAC Name |
N-butan-2-yl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-5-10(4)17-15(19)13-8-12(9-16-13)14(18)11(6-2)7-3/h8-11,16H,5-7H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWLILAFHQMQIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=CN1)C(=O)C(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

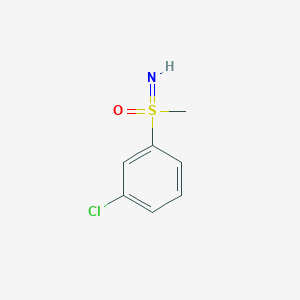

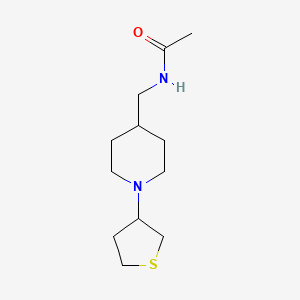
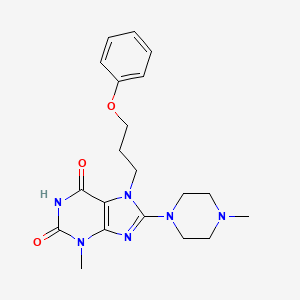
![N-[(6-Chloropyridin-3-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2982628.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methylbenzamide](/img/structure/B2982629.png)
![3,4-difluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2982631.png)

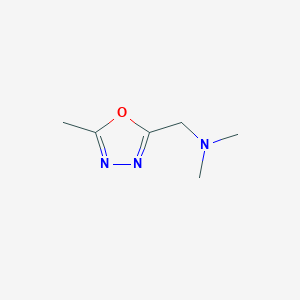
![5-Oxa-8-azaspiro[3.5]nonane-9-carboxylic acid;hydrochloride](/img/structure/B2982636.png)
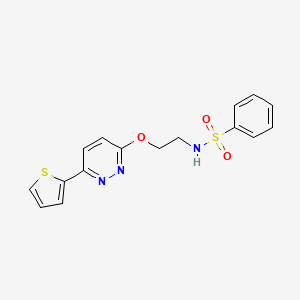

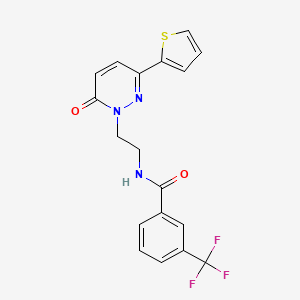
![N-[2-[4-Cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-phenylbutanamide](/img/structure/B2982643.png)